molecular formula C28H29N3O2 B11123062 4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B11123062
M. Wt: 439.5 g/mol
InChI Key: UIHMFCPTXSAILW-UHFFFAOYSA-N
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Description

4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound with a molecular formula of C28H29N3O2 and a molecular weight of 439.56 g/mol . This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidinone ring, and a methylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Benzodiazole Ring: This step involves the cyclization of an appropriate precursor to form the benzodiazole ring.

    Attachment of the Methylphenoxy Group: The methylphenoxy group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving an appropriate precursor.

    Final Assembly: The final step involves the coupling of the benzodiazole and pyrrolidinone rings through a series of condensation reactions.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including :

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzodiazole and pyrrolidinone rings, leading to the formation of substituted derivatives.

    Condensation: Condensation reactions can be used to couple the compound with other molecules, forming larger, more complex structures.

Scientific Research Applications

4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways . The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE can be compared with other similar compounds, such as :

    1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: This compound has a similar structure but differs in the substitution pattern on the benzodiazole ring.

    4’-methyl-3-pyrrolidino propiophenone: This compound shares the pyrrolidinone ring but has different substituents on the aromatic rings.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-20-12-14-23(15-13-20)33-17-7-16-30-26-11-6-4-9-24(26)29-28(30)22-18-27(32)31(19-22)25-10-5-3-8-21(25)2/h3-6,8-15,22H,7,16-19H2,1-2H3

InChI Key

UIHMFCPTXSAILW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C

Origin of Product

United States

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